Fmoc-arg(boc)2-OH
Description
Properties
IUPAC Name |
(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(35-29(40)43-31(4,5)6)32-17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,35,39,40)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAALELGEWGQEG-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Guanidino Protection with Boc Groups
The guanidino group of L-arginine is bis-protected using di-tert-butyl dicarbonate (Boc₂O) under controlled pH. A representative protocol involves:
-
Dissolving L-arginine in a water-tetrahydrofuran (THF) mixture (3:1 v/v).
-
Adding Boc₂O (2.2 equiv) and sodium bicarbonate (4.0 equiv) at 0°C.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | H₂O/THF |
| Temperature | 0°C → 25°C |
| Time | 12–24 hours |
| Yield | 85–90% |
The product, H-Arg(Boc)₂-OH, is isolated via acidification (pH 3–4) and extracted into ethyl acetate.
α-Amino Protection with Fmoc
The α-amino group of H-Arg(Boc)₂-OH is protected using Fmoc-Cl (1.1 equiv) in a biphasic system:
-
Dissolving H-Arg(Boc)₂-OH in dioxane-water (4:1).
-
Adding Fmoc-Cl and sodium carbonate (3.0 equiv) at 0°C.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dioxane/H₂O |
| Temperature | 0°C → 25°C |
| Time | 6 hours |
| Yield | 75–80% |
The crude product is purified via recrystallization from ethanol-water (7:3).
Alternative Route via Alkylation of Protected Hydrazines
A patent-pending method (CN106928171A) adapts reductive alkylation for Fmoc-Arg(Boc)₂-OH synthesis:
-
Esterification : L-arginine is esterified with ethanol/HCl to form Arg-OEt·2HCl.
-
Boc Protection : Arg-OEt·2HCl reacts with Boc₂O (2.2 equiv) in THF/water.
-
Fmoc Introduction : The α-amino group is protected with Fmoc-OSu (1.1 equiv) in DMF.
-
Saponification : The ethyl ester is hydrolyzed with NaOH (pH 10–12) to yield Fmoc-Arg(Boc)₂-OH.
Key Advantages :
-
Reduced Boc₂O usage (1.1 equiv vs. 2.0 equiv in traditional methods).
Optimization of Reaction Parameters
pH Control During Saponification
Maintaining pH 10–12 during ester hydrolysis prevents guanidino deprotection. Using NaOH instead of KOH reduces side reactions.
Solvent Selection
Analytical Characterization
Purity Analysis :
-
HPLC : >98% purity (C18 column, 0.1% TFA in acetonitrile-water).
-
NMR : δ 1.40 (s, 18H, Boc-CH₃), δ 4.20 (m, 1H, α-CH), δ 7.30–7.80 (m, 8H, Fmoc aromatic).
Mass Spectrometry :
Industrial-Scale Production
Large-scale synthesis (300 L reactors) employs:
-
Continuous Extraction : To remove byproducts (e.g., tert-butanol).
-
Crystallization : Ethanol-water mixtures for high-purity (>99%) product.
Cost-Saving Measures :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Boc₂O (equiv) | Scale Feasibility |
|---|---|---|---|---|
| Stepwise Protection | 75–80 | 98 | 2.2 | Lab-scale |
| Reductive Alkylation | 80–85 | 99 | 1.1 | Industrial |
| Hydrazine Alkylation | 70–75 | 97 | 1.5 | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
Fmoc-arg(boc)2-OH primarily undergoes deprotection reactions to remove the Fmoc and Boc groups. The Fmoc group is typically removed using a basic secondary amine nucleophile such as piperidine, while the Boc groups are removed using trifluoroacetic acid (TFA) .
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Boc Deprotection: TFA in dichloromethane (DCM) or methanol.
Major Products Formed
The major products formed from these reactions are the deprotected arginine derivatives, which can then be used in further peptide synthesis steps.
Scientific Research Applications
Peptide Synthesis
Fmoc-Arg(Boc)₂-OH is primarily utilized as a building block in the synthesis of peptides. Its role is significant in SPPS due to several advantages:
- Stability : The compound demonstrates compatibility with common solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Studies indicate that while it degrades over time, it remains stable for up to a week under typical conditions, making it suitable for industrial applications .
- Efficiency : In SPPS, Fmoc-Arg(Boc)₂-OH facilitates the formation of complex peptides. However, it has been noted that its kinetics of δ-lactam formation can lead to lower coupling efficiency compared to other protecting groups like Pbf. Specifically, it showed a coupling efficiency of around 28% due to side reactions during the synthesis process .
Bioconjugation
The compound is also employed in bioconjugation processes. Here are key points regarding its application:
- Targeted Drug Delivery : By attaching peptides to biomolecules, Fmoc-Arg(Boc)₂-OH enhances the specificity and efficacy of therapeutic agents. This modification is crucial in developing targeted drug delivery systems that can improve treatment outcomes in various diseases .
Cancer Therapeutics
Research indicates that Fmoc-Arg(Boc)₂-OH plays a vital role in cancer therapeutics:
- Tailored Peptides : The ability to modify peptides allows for the creation of tailored therapeutic agents that can specifically target cancer cells more effectively than traditional treatments. This specificity is essential for reducing side effects and improving therapeutic efficacy .
Vaccine Development
In vaccine research, Fmoc-Arg(Boc)₂-OH contributes significantly:
- Peptide-Based Vaccines : The compound aids in designing peptide-based vaccines that mimic pathogen structures. These vaccines can elicit stronger immune responses, thereby enhancing their effectiveness against infections .
Comparative Stability and Kinetics
A study comparing various protecting groups for arginine derivatives highlighted the stability and performance of Fmoc-Arg(Boc)₂-OH:
| Time (days) | Fmoc-Arg(Boc)₂-OH (DMF) | Fmoc-Arg(NO₂)-OH | Fmoc-Arg(Pbf)-OH |
|---|---|---|---|
| 0 | 88.8 | 100 | 100 |
| 10 | 77.6 | 100 | 100 |
| 30 | 51.2 | 100 | 100 |
This table illustrates the degradation over time, showing that while Fmoc-Arg(Boc)₂-OH does degrade, it retains a significant proportion of its initial concentration compared to other derivatives .
Mechanism of Action
The primary function of Fmoc-arg(boc)2-OH is to protect the arginine side chain and N-terminal during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, while the Boc groups are stable under basic conditions but can be removed under acidic conditions. This orthogonality allows for selective deprotection and efficient peptide assembly .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.
Fmoc-Arg(Pmc)-OH: Contains a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group.
Fmoc-Arg(Me,Pbf)-OH: A methylated version with a Pbf protecting group.
Uniqueness
Fmoc-arg(boc)2-OH is unique due to its dual Boc protection on the arginine side chain, providing enhanced stability and preventing side reactions during peptide synthesis. This makes it particularly suitable for synthesizing peptides with multiple arginine residues .
Biological Activity
Fmoc-Arg(Boc)₂-OH, a derivative of arginine, is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features two tert-butoxycarbonyl (Boc) protecting groups on the guanidino side chain of arginine, which enhances its stability and coupling efficiency during synthesis. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.
- Molecular Formula : C₃₁H₄₀N₄O₈
- Molecular Weight : 596.68 g/mol
- CAS Number : 143824-77-5
Stability and Degradation
The stability of Fmoc-Arg(Boc)₂-OH in solution is an important factor influencing its biological activity. Research indicates that this compound degrades slowly in solvents like DMF and NBP, maintaining compatibility with peptide synthesizers for up to one week. The degradation profile over time is summarized in Table 1.
Table 1: Stability of Fmoc-Arg(Boc)₂-OH in Different Solvents
| Time (h) | DMF (%) | NBP (%) |
|---|---|---|
| 0 | 88.8 | 88.8 |
| 1 | 88.6 | 88.4 |
| 24 | 86.9 | 85.8 |
| 48 | 85.0 | 83.5 |
| 10 d | 77.6 | 71.8 |
| 15 d | 65.1 | 62.0 |
| 20 d | 58.5 | 52.2 |
| 30 d | 51.2 | 37.7 |
Biological Activity
The guanidino group of arginine is critical for its biological activity, influencing various physiological processes including cell signaling and nitric oxide production. Fmoc-Arg(Boc)₂-OH has been shown to exhibit significant effects on peptide coupling efficiency due to its structural characteristics.
Coupling Efficiency
In comparative studies, Fmoc-Arg(Boc)₂-OH demonstrated a coupling efficiency of approximately 28% due to the formation of side-products like δ-lactam during the reaction process, which can hinder the incorporation of the amino acid into peptides . This contrasts with other analogues such as Fmoc-Arg(NO₂)-OH, which showed higher stability and lower side reactions.
Case Studies
- Peptide Synthesis : In a study exploring the synthesis of bioactive peptides, Fmoc-Arg(Boc)₂-OH was utilized as a key intermediate for creating cyclic peptides that exhibited enhanced biological activities compared to linear counterparts.
- Therapeutic Applications : Research has highlighted the potential use of peptides containing Fmoc-Arg(Boc)₂-OH in therapeutic settings, particularly in developing drugs targeting cardiovascular diseases due to arginine's role in nitric oxide synthesis.
Q & A
Basic Research Questions
Q. What are the critical steps for incorporating Fmoc-Arg(Boc)₂-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Ensure sequential solvent addition (e.g., DMF) with thorough mixing via vortexing or sonication to maintain solubility .
- Use coupling reagents such as HATU with DIPEA to activate the carboxyl group, minimizing epimerization .
- Monitor Boc group stability under mildly acidic conditions (e.g., 20% piperidine in DMF for Fmoc deprotection) to avoid premature deprotection .
- Confirm purity (>98%) via HPLC with UV detection at 214 nm or 254 nm .
Q. How should researchers characterize the purity and identity of Fmoc-Arg(Boc)₂-OH after synthesis?
- Methodological Answer :
- Perform reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). A single peak at ≥98% area indicates high purity .
- Validate identity via mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight (theoretical MW: 482.57 g/mol) .
- Use FT-IR to verify the presence of Boc (C=O stretch at ~1680 cm⁻¹) and Fmoc (aromatic C-H stretches at ~3050 cm⁻¹) groups .
Q. What solvent systems are optimal for dissolving Fmoc-Arg(Boc)₂-OH during SPPS?
- Methodological Answer :
- Use polar aprotic solvents like DMF or NMP. If solubility is low, apply sonication (30–60 seconds) or gentle heating (≤40°C) .
- Avoid aqueous buffers during coupling steps to prevent Boc hydrolysis .
Advanced Research Questions
Q. How do competing side reactions (e.g., diketopiperazine formation) impact the synthesis of arginine-rich peptides using Fmoc-Arg(Boc)₂-OH?
- Methodological Answer :
- Diketopiperazine (DKP) formation is prevalent in sequences with consecutive arginines. Mitigate this by:
- Shortening coupling times (≤1 hour) with HATU/DIPEA to reduce base exposure .
- Incorporating pseudoproline dipeptides or backbone-protected residues to disrupt β-sheet aggregation .
- Monitor reaction progress via LC-MS to detect truncated sequences or cyclization byproducts .
Q. What factors influence the coupling efficiency of Fmoc-Arg(Boc)₂-OH in sterically hindered peptide sequences?
- Methodological Answer :
- Steric hindrance reduces coupling efficiency. Optimize by:
- Using a 3–5 molar excess of Fmoc-Arg(Boc)₂-OH and extending coupling times (2–4 hours) .
- Switching to stronger activating agents (e.g., PyAOP instead of HATU) for challenging residues .
- Employing microwave-assisted SPPS (50°C, 20 W) to enhance reaction kinetics .
Q. How should researchers reconcile conflicting data on the stability of Fmoc-Arg(Boc)₂-OH under varying SPPS conditions?
- Methodological Answer :
- Stability varies with solvent and coupling systems. For example:
| Condition | Degradation Over 48 Hours | Reference |
|---|---|---|
| DMF + OxymaPure | 15% | |
| NBP + OxymaPure | 8% |
- Minimize degradation by:
- Using fresh reagents and inert atmospheres (N₂/Ar) .
- Storing stock solutions at –20°C and limiting exposure to light .
Q. What strategies differentiate the use of Boc vs. Alloc/Pbf protecting groups for arginine in SPPS?
- Methodological Answer :
- Boc : Stable under basic Fmoc deprotection but requires strong acids (e.g., TFA) for removal. Ideal for sequences without acid-sensitive residues .
- Alloc : Removed via Pd(0)-catalyzed deprotection, enabling orthogonal strategies in convergent synthesis .
- Pbf : Offers higher acid stability than Boc, reducing premature deprotection during TFA cleavage .
- Select based on sequence compatibility and deprotection workflow .
Data-Driven Analysis
Q. How can researchers optimize HPLC methods to resolve Fmoc-Arg(Boc)₂-OH from closely related impurities?
- Methodological Answer :
- Use a shallow gradient (e.g., 20%–50% acetonitrile over 30 minutes) on a C18 column (4.6 × 250 mm, 5 µm).
- Adjust mobile phase pH (e.g., 0.1% formic acid) to enhance peak separation for Boc-protected species .
- Validate method robustness using spiked samples with synthetic impurities (e.g., de-Boc byproducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
